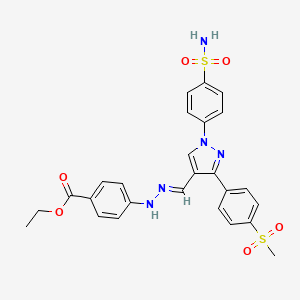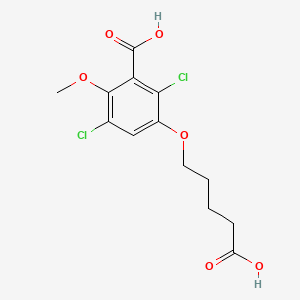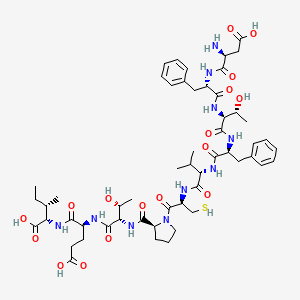
Isofalcarintriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isofalcarintriol, with the IUPAC name (3S,8R,9R,E)-heptadeca-10-en-4,6-diyne-3,8,9-triol, is a polyacetylene compound found in the root of carrots (Daucus carota) . This naturally occurring compound has garnered attention for its potential health benefits, including promoting longevity and improving mitochondrial health .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isofalcarintriol can be synthesized through a modular asymmetric synthesis route. This involves the use of specific stereoisomers to achieve the desired configuration . The synthesis typically involves the following steps:
- Formation of the polyacetylene backbone.
- Introduction of hydroxyl groups at specific positions.
- Ensuring the correct stereochemistry through chiral catalysts.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The use of chiral catalysts and controlled reaction conditions are crucial for maintaining the compound’s integrity and activity .
Analyse Des Réactions Chimiques
Types of Reactions: Isofalcarintriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify its polyacetylene backbone.
Substitution: Hydroxyl groups can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and applications .
Applications De Recherche Scientifique
Isofalcarintriol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyacetylenes and their reactivity.
Biology: Investigated for its effects on cellular respiration and mitochondrial health.
Industry: Explored for its potential use in developing health supplements and functional foods.
Mécanisme D'action
Isofalcarintriol exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Isofalcarintriol is unique among polyacetylenes due to its specific configuration and biological activity. Similar compounds include:
Falcarindiol: Another polyacetylene found in carrots, known for its cytotoxic and anti-inflammatory properties.
Falcarinol: A related compound with potential anticancer effects.
Uniqueness: this compound stands out due to its potent effects on mitochondrial health and longevity, making it a promising candidate for further research and therapeutic development .
Propriétés
Formule moléculaire |
C17H26O3 |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
(E)-heptadec-10-en-4,6-diyne-3,8,9-triol |
InChI |
InChI=1S/C17H26O3/c1-3-5-6-7-8-9-13-16(19)17(20)14-11-10-12-15(18)4-2/h9,13,15-20H,3-8H2,1-2H3/b13-9+ |
Clé InChI |
IIHWCRGLLODDFQ-UKTHLTGXSA-N |
SMILES isomérique |
CCCCCC/C=C/C(C(C#CC#CC(CC)O)O)O |
SMILES canonique |
CCCCCCC=CC(C(C#CC#CC(CC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


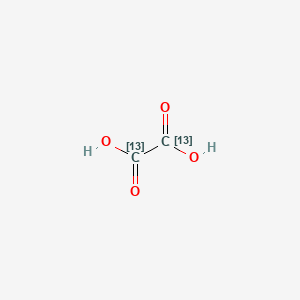
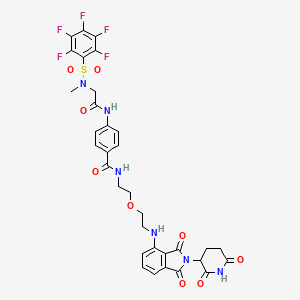
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)

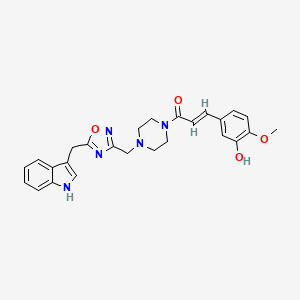


![3-[4-[[5-[(1R)-cyclohex-2-en-1-yl]sulfanyl-4-pyridin-3-yl-1,2,4-triazol-3-yl]methoxy]-2,5-difluorophenyl]prop-2-ynyl N-(1-methylpiperidin-4-yl)carbamate](/img/structure/B12383285.png)
